molecular formula C16H17N7O2 B2578949 N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1H-pyrazole-3-carboxamide CAS No. 1396674-64-8

N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1H-pyrazole-3-carboxamide

Cat. No. B2578949
CAS RN: 1396674-64-8
M. Wt: 339.359
InChI Key: ZOSPRWAKPAFNGS-UHFFFAOYSA-N
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Description

“N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1H-pyrazole-3-carboxamide” is a complex organic compound. It contains several functional groups, including a pyrazinyl group, an oxadiazolyl group, a cyclohexyl group, a pyrazole group, and a carboxamide group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar functional groups are often synthesized under solvothermal conditions . For example, oxadiazole derivatives are synthesized from furan by replacing two methylene groups with two nitrogen atoms .


Molecular Structure Analysis

The compound contains a five-membered oxadiazole ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . It also contains a pyrazinyl group, a cyclohexyl group, a pyrazole group, and a carboxamide group .

Scientific Research Applications

Medicinal Chemistry

c-Met Inhibition: The compound has shown promise as a c-Met protein kinase inhibitor. c-Met plays a crucial role in cell signaling, and dysregulation is associated with cancer progression. Inhibition of c-Met can potentially suppress tumor growth and metastasis .

Neuropharmacology

GABA A Modulation: Researchers have discovered that this compound exhibits allosteric modulating activity on GABA A receptors. GABA A receptors are essential for inhibitory neurotransmission in the central nervous system. Modulating these receptors can impact anxiety, sedation, and other neurological processes .

Materials Science

Polymer Building Blocks: The heterocyclic structure of this compound has been incorporated into polymers for use in solar cells. Its unique properties contribute to the efficiency and stability of these materials, making it a valuable building block for renewable energy applications .

Enzyme Inhibition

BACE-1 Inhibition: Studies have demonstrated that this compound inhibits β-secretase 1 (BACE-1), an enzyme involved in the production of amyloid-beta peptides. BACE-1 inhibitors are investigated for their potential in Alzheimer’s disease therapy .

Synthetic Chemistry

Triazole-Fused Pyrazines and Pyridazines: The compound is part of a family of 1,2,3-triazole-fused pyrazines and pyridazines. These heterocycles can be synthesized through various routes, including cyclization of heterocyclic diamines with nitrites or hydrazine hydrate with dicarbonyl 1,2,3-triazoles. Researchers have explored their practical applications in diverse fields .

Future Drug Development

NR2B Antagonists: Related derivatives of this compound have shown potential as NR2B antagonists. NR2B receptors are implicated in neurological disorders, and modulating them could lead to novel therapeutic agents .

properties

IUPAC Name

N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O2/c24-14(11-4-7-19-22-11)21-16(5-2-1-3-6-16)15-20-13(23-25-15)12-10-17-8-9-18-12/h4,7-10H,1-3,5-6H2,(H,19,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSPRWAKPAFNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=NC=CN=C3)NC(=O)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1H-pyrazole-3-carboxamide

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